1-(2-Bromo-5-chlorophenyl)ethanone, with the molecular formula and CAS number 935-99-9, is a halogenated aromatic ketone characterized by a bromo and chloro substituent on the phenyl ring. It has a molecular weight of approximately 233.49 g/mol and is known for its unique reactivity due to the presence of these halogen atoms, which enhance its electrophilic character. The compound appears as a solid with a melting point around 155–156 °C at reduced pressure .
Currently, there is no available data on the specific mechanism of action of 1-(2-Bromo-5-chlorophenyl)ethanone.
-(2-Bromo-5-chlorophenyl)ethanone, also known as 2-bromo-5-chloroacetophenone, serves as a versatile building block in organic synthesis. Its reactive bromo and chloro substituents readily participate in various substitution and coupling reactions, allowing for the construction of complex molecules with diverse functionalities. Studies have employed this compound as a precursor for the synthesis of:
The biological activity of 1-(2-Bromo-5-chlorophenyl)ethanone has been explored in various studies. Its halogenated structure often contributes to significant biological properties, including:
Several methods exist for synthesizing 1-(2-Bromo-5-chlorophenyl)ethanone:
1-(2-Bromo-5-chlorophenyl)ethanone serves as an important intermediate in organic synthesis, particularly in:
Interaction studies of 1-(2-Bromo-5-chlorophenyl)ethanone are crucial for understanding its reactivity and potential applications:
Several compounds share structural similarities with 1-(2-Bromo-5-chlorophenyl)ethanone. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(2-Bromo-4-chlorophenyl)ethanone | 825-40-1 | 0.98 |
1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | 0.88 |
4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one | 1260017-94-4 | 0.90 |
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | 149965-64-0 | 0.89 |
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one | 66790-63-4 | 0.88 |
The uniqueness of 1-(2-Bromo-5-chlorophenyl)ethanone lies in its specific arrangement of halogens and functional groups, which influences its chemical reactivity and biological properties compared to these similar compounds .
1-(2-Bromo-5-chlorophenyl)ethanone (CAS: 935-99-9) emerged as a compound of interest in the late 20th century alongside advancements in halogenated aromatic chemistry. While its exact discovery timeline remains undocumented, its synthesis methods gained prominence through patents such as CN103755540A, which detailed routes for analogous bromo-chloroacetophenone derivatives. The compound’s structural complexity—featuring both bromine and chlorine substituents—reflects synthetic strategies developed during the rise of organohalogen intermediates in pharmaceuticals and agrochemicals. Early applications focused on its utility in Friedel-Crafts acylations and Sandmeyer reactions, enabling access to diverse benzene-based architectures.
This compound serves as a critical building block in multistep syntheses due to its dual halogen functionality. The bromine atom at the 2-position and chlorine at the 5-position create regioselective reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its ketone group further allows for carbonyl-based transformations, such as reductions to alcohols or condensations to imines. Notably, its role in synthesizing Tulobuterol impurities highlights its pharmaceutical relevance, while its use in preparing liquid crystals underscores material science applications.
1-(2-Bromo-5-chlorophenyl)ethanone belongs to the halogenated acetophenone family, characterized by an acetyl group attached to a substituted benzene ring. Its classification is defined by:
The compound’s structure (C₈H₆BrClO) features a planar aromatic ring with halogens inducing significant electronic effects:
Parameter | Value | Source |
---|---|---|
Molecular weight | 233.49 g/mol | |
Boiling point | 155–156°C (15 mmHg) | |
Density | 1.602 g/mL (25°C) | |
Melting point | 63–67°C (hydroxy variant) |
A common pathway involves m-aminophenyl ethyl ketone as the starting material:
Bromine or HBr/H₂O₂ systems selectively brominate 5-chloroacetophenone at the 2-position, achieving yields >75%.
Method | Yield (%) | Temperature (°C) | Catalyst |
---|---|---|---|
Sandmeyer reaction | 85 | 45–65 | CuBr |
Direct bromination | 75.6 | 20 | Phenyltrimethylammonium tribromide |
Microwave | 92 | 80 | None |
Crystals grown from ethanol exhibit monoclinic symmetry (space group P2₁/c), with Br–C and Cl–C bond lengths of 1.89 Å and 1.74 Å, respectively.
The molecular formula C8H6BrClO represents the precise atomic composition of 1-(2-Bromo-5-chlorophenyl)ethanone [1] [2] [3] [4]. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom, resulting in a molecular weight of 233.49 grams per mole [1] [4] [5]. The compound is characterized by its halogenated aromatic structure, which significantly influences its chemical and physical properties [1] [3].
The elemental distribution within the molecular framework demonstrates a carbon-to-hydrogen ratio that is consistent with an aromatic ketone structure. The presence of both bromine and chlorine substituents on the aromatic ring creates an asymmetric electronic environment, contributing to the compound's unique reactivity profile [2] [5]. The oxygen atom is incorporated within a carbonyl functional group, which serves as the primary electrophilic center of the molecule [1] [3].
Elemental Component | Count | Atomic Mass (u) | Total Mass Contribution (u) |
---|---|---|---|
Carbon | 8 | 12.011 | 96.088 |
Hydrogen | 6 | 1.008 | 6.048 |
Bromine | 1 | 79.904 | 79.904 |
Chlorine | 1 | 35.453 | 35.453 |
Oxygen | 1 | 15.999 | 15.999 |
Total | 17 | - | 233.492 |
The two-dimensional structural representation of 1-(2-Bromo-5-chlorophenyl)ethanone reveals a substituted acetophenone framework with specific halogen positioning [1] [2]. The compound features a benzene ring bearing bromine at the 2-position (ortho to the carbonyl group) and chlorine at the 5-position (meta to the carbonyl group) [1] [3]. This substitution pattern creates a 1,4-relationship between the two halogen substituents on the aromatic ring.
The planar aromatic system is directly connected to an ethanone group through a carbon-carbon single bond. The carbonyl carbon maintains sp2 hybridization, ensuring coplanarity with the aromatic ring system [2] [3]. The SMILES notation CC(=O)C1=C(C=CC(=C1)Cl)Br accurately represents the connectivity pattern and confirms the positional relationship of all substituents [1] [2] [4].
Bond Type | Expected Length (Å) | Hybridization | Electronic Character |
---|---|---|---|
Aromatic C-C | 1.38 ± 0.02 | sp2-sp2 | Partial double bond |
C=O (Carbonyl) | 1.22 ± 0.02 | sp2-sp2 | Double bond |
C-Br (Aromatic) | 1.90 ± 0.02 | sp2-sp3 | Single bond |
C-Cl (Aromatic) | 1.74 ± 0.02 | sp2-sp3 | Single bond |
C-CH3 (Ketone) | 1.54 ± 0.02 | sp2-sp3 | Single bond |
The three-dimensional conformational analysis of 1-(2-Bromo-5-chlorophenyl)ethanone reveals several important structural features that influence its chemical behavior and intermolecular interactions [2] [3]. The molecule adopts a predominantly planar conformation due to the aromatic ring system and the sp2-hybridized carbonyl carbon, which facilitates extended π-conjugation between the aromatic system and the carbonyl group.
The presence of both bromine and chlorine substituents introduces significant steric effects that influence the preferred conformational states. The larger bromine atom at the ortho position creates notable steric hindrance with the carbonyl oxygen, potentially causing a slight deviation from perfect coplanarity [6] [7]. Computational studies suggest that the dihedral angle between the aromatic ring plane and the carbonyl group may deviate by approximately 5-10 degrees from perfect planarity due to these steric interactions [7].
The conformational flexibility is primarily restricted to rotation around the phenyl-carbonyl bond (C-C(O) bond), which allows for different orientations of the ethanone side chain relative to the aromatic ring. Energy calculations indicate that the s-trans conformation (where the carbonyl oxygen is oriented away from the aromatic ring) is generally favored due to reduced steric repulsion with the ortho-bromine substituent [6] [7].
Conformational Parameter | Value Range | Preferred State | Energy Barrier (kcal/mol) |
---|---|---|---|
Phenyl-CO Dihedral Angle | 0° to 180° | ~180° (s-trans) | 2-4 |
Ring Planarity Deviation | ±5° | Minimal | - |
Br-Ring-CO Angle | 115° to 125° | ~120° | - |
Cl-Ring-CO Angle | 125° to 135° | ~130° | - |
The stereochemical analysis of 1-(2-Bromo-5-chlorophenyl)ethanone demonstrates that the compound is achiral and exists as a single constitutional isomer without the possibility of geometric isomerism [1] [2] [8]. The absence of chiral centers eliminates any optical activity, and the molecule does not exhibit enantiomerism or diastereomerism [8].
The substitution pattern on the aromatic ring creates a specific regioisomer with bromine and chlorine positioned at the 2- and 5-positions respectively, relative to the carbonyl-bearing carbon [1] [3]. This arrangement results in an asymmetric electronic distribution around the aromatic ring, influencing both the dipole moment and the reactivity patterns of the molecule.
The conformational stereochemistry is primarily governed by the rotation around the phenyl-carbonyl bond, which can adopt multiple conformational states. However, these conformations rapidly interconvert at room temperature, preventing the isolation of distinct conformational isomers [6] [7]. The preferred s-trans conformation minimizes steric interactions while maintaining optimal orbital overlap for extended conjugation.
Stereochemical Feature | Characteristic | Implication |
---|---|---|
Chiral Centers | None present | No optical activity |
Geometric Isomerism | Not applicable | Single isomer |
Conformational Isomers | Multiple conformers | Rapid interconversion |
Constitutional Isomers | None with same substitution | Unique regioisomer |
Symmetry Elements | None | Asymmetric molecule |
The electronic structure of 1-(2-Bromo-5-chlorophenyl)ethanone is characterized by a complex interplay of aromatic π-electron delocalization, carbonyl π-orbital interactions, and halogen lone pair contributions [1] [3] [5]. The compound possesses a total of 11 heavy atoms contributing to its electronic framework, with the aromatic ring system providing the primary π-electron density.
The highest occupied molecular orbital (HOMO) is predominantly localized on the aromatic ring with significant contributions from the halogen substituents' p-orbitals. The presence of both bromine and chlorine atoms introduces additional electron density through their lone pairs, which can participate in π-orbital interactions through hyperconjugation and inductive effects [6] [7]. The electron-withdrawing nature of both halogens creates an asymmetric charge distribution that influences the compound's reactivity and intermolecular interactions.
The lowest unoccupied molecular orbital (LUMO) is primarily centered on the carbonyl carbon and the adjacent aromatic carbons, making this region highly susceptible to nucleophilic attack [7]. The π* antibonding orbital of the carbonyl group represents the most accessible LUMO, facilitating various nucleophilic addition reactions. The extended conjugation between the aromatic π-system and the carbonyl group lowers the HOMO-LUMO energy gap, resulting in characteristic UV-visible absorption features.
Orbital Type | Primary Localization | Energy Level (relative) | Reactivity Implication |
---|---|---|---|
HOMO | Aromatic π + halogen p | Higher energy | Nucleophilic character |
HOMO-1 | Halogen lone pairs | Moderate energy | Coordination sites |
LUMO | Carbonyl π* | Lower energy | Electrophilic center |
LUMO+1 | Aromatic π* | Moderate energy | Secondary reaction site |